

An In-depth Technical Guide to 2,4-Dibromopyridine (CAS: 58530-53-3)

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Compound of Interest

Compound Name: 2,4-Dibromopyridine

Cat. No.: B189624

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromopyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, with bromine atoms at the 2 and 4 positions of the pyridine ring, allows for regioselective functionalization through various cross-coupling reactions. This property makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agricultural chemistry. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **2,4-Dibromopyridine**, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

2,4-Dibromopyridine is a solid at room temperature with a characteristic odor.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	58530-53-3	
Molecular Formula	C ₅ H ₃ Br ₂ N	
Molecular Weight	236.89 g/mol	
Appearance	White to pale yellow or brown solid/powder	[1]
Melting Point	35-40 °C	
Boiling Point	238 °C	
SMILES	Brc1ccnc(Br)c1	
InChI	1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H	
InChIKey	PCMMSLVJMKQWMQ-UHFFFAOYSA-N	

Spectral Data

The structural characterization of **2,4-Dibromopyridine** is supported by various spectroscopic techniques.

Spectroscopy	Data	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.21 (d, J = 5.3 Hz, 1H), 7.71 (d, J = 1.4 Hz, 1H), 7.43 (dd, J = 5.3, 1.4 Hz, 1H)	[2]
¹³ C NMR (CDCl ₃ , 100.63 MHz)	δ 150.5 (C6), 142.5 (C2), 133.9 (C4), 130.9 (C3), 126.2 (C5)	[2]
Mass Spectrum (EI)	m/z (%): 237 ([M+], 75), 158 (97), 156 (100)	[2]
Infrared (IR)	Key absorptions characteristic of substituted pyridines.	

Note: Specific IR data was not available in the search results. The table indicates the expected type of information.

Synthesis of 2,4-Dibromopyridine

2,4-Dibromopyridine can be synthesized through several methods. Two common laboratory-scale protocols are detailed below.

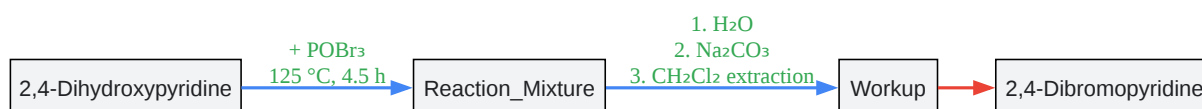
From 2,4-Dihydroxypyridine

This method involves the reaction of 2,4-dihydroxypyridine with phosphorus oxybromide.

Experimental Protocol:

- In a Schlenk flask, combine 2,4-dihydroxypyridine (2.7 g, 24.3 mmol) and phosphorus oxybromide (POBr₃, 23 g, 80.22 mmol).[2]
- Heat the reaction mixture to 125 °C for 4.5 hours.[2]
- After cooling to room temperature, carefully pour the reaction mixture into water.[2]
- Neutralize the aqueous solution with sodium carbonate (Na₂CO₃).[2]

- Extract the product with dichloromethane (CH_2Cl_2).^[2]
- Combine the organic extracts, dry over a suitable drying agent (e.g., Na_2SO_4), and remove the solvent in vacuo.^[2]
- The crude product can be purified by flash chromatography.



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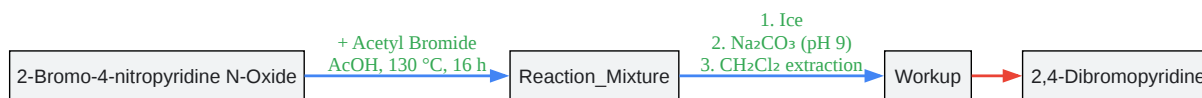
Synthesis of **2,4-Dibromopyridine** from 2,4-Dihydroxypyridine.

From 2-Bromo-4-nitropyridine N-Oxide

This alternative synthesis route involves the treatment of a nitroazine N-oxide with acetyl bromide.

Experimental Protocol:

- In a suitable reaction vessel, dissolve 2-bromo-4-nitropyridine N-oxide (0.5 g, 2.3 mmol) in glacial acetic acid (4 mL).^[2]
- Add acetyl bromide (2.4 mL, 31.96 mmol) to the solution.^[2]
- Heat the reaction mixture to 130 °C for 16 hours.^[2]
- After cooling, carefully pour the mixture into ice and basify with sodium carbonate (Na_2CO_3) to a pH of 9.^[2]
- Extract the product with dichloromethane (CH_2Cl_2).^[2]
- Combine the organic phases, dry, and remove the solvent under reduced pressure to yield the crude product.^[2]
- Purify the residue to obtain **2,4-dibromopyridine**.^[2]



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Synthesis of **2,4-Dibromopyridine** from 2-Bromo-4-nitropyridine N-Oxide.

Reactivity and Applications in Drug Development

The differential reactivity of the bromine atoms at the C2 and C4 positions of **2,4-dibromopyridine** makes it a highly valuable synthon for the creation of 2,4-disubstituted pyridines. This is particularly relevant in medicinal chemistry, where the pyridine scaffold is a common feature in many bioactive molecules.

Regioselective Cross-Coupling Reactions

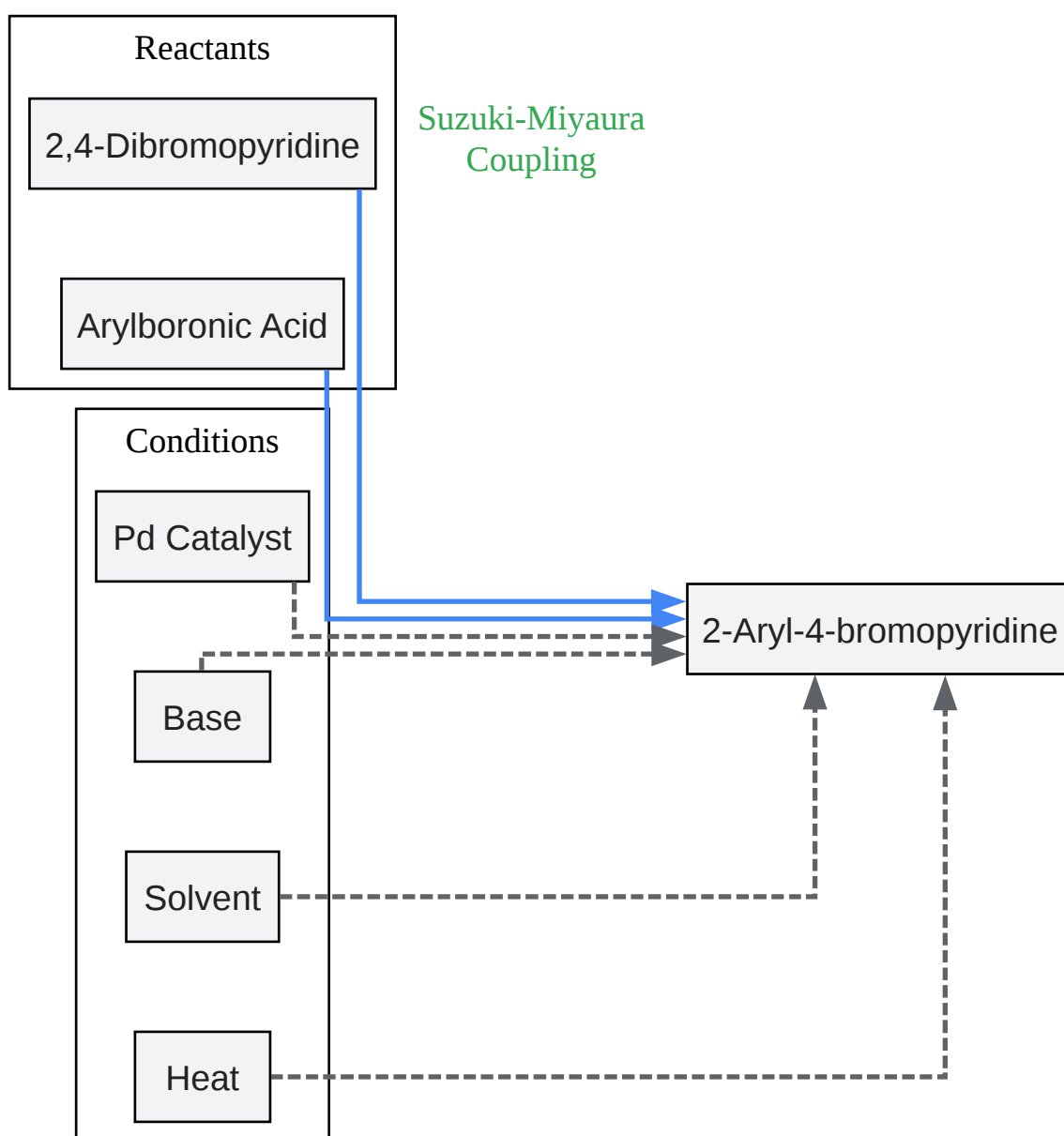
The C2-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C4-Br bond. This regioselectivity allows for the sequential introduction of different substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of **2,4-dibromopyridine**, the reaction can be controlled to achieve monosubstitution, primarily at the C2 position.

General Experimental Protocol for Regioselective Suzuki-Miyaura Coupling:

- In a reaction vessel under an inert atmosphere, combine **2,4-dibromopyridine** (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).^[3]
- Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.^[3]
- Heat the reaction mixture (typically between 80-110 °C) and monitor the progress by TLC or LC-MS.^[3]

- Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[3]
- Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography to isolate the 2-aryl-4-bromopyridine.



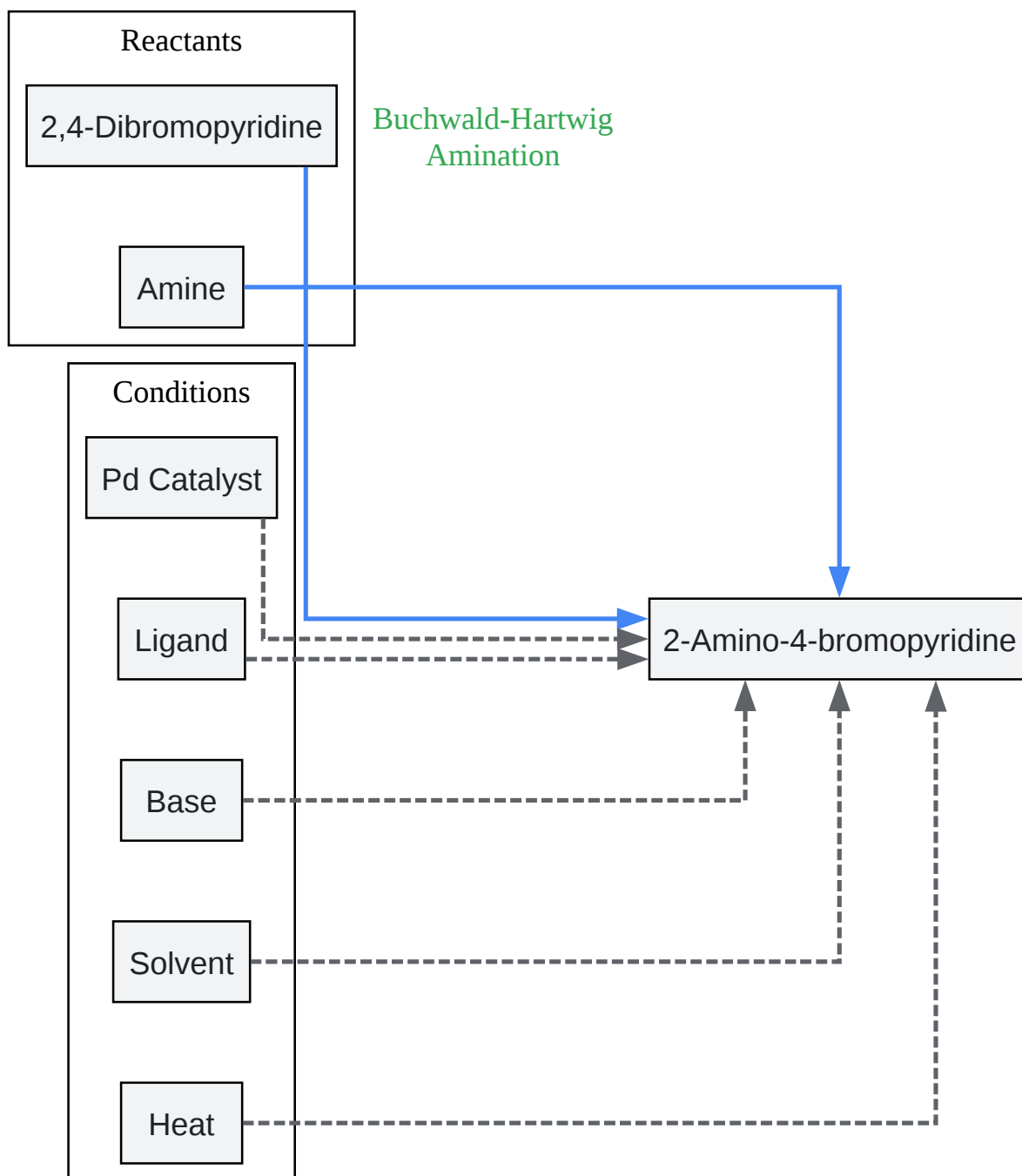
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General workflow for the Suzuki-Miyaura coupling of **2,4-Dibromopyridine**.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed regioselectively on **2,4-dibromopyridine** to introduce an amino group at the C2 position.

General Experimental Protocol for Regioselective Buchwald-Hartwig Amination:

- In a Schlenk tube under an inert atmosphere, add **2,4-dibromopyridine** (1 equivalent), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu).^[4]
- Add the amine (1.1-1.5 equivalents) and an anhydrous, degassed solvent (e.g., toluene or dioxane).^[4]
- Heat the reaction mixture with vigorous stirring (typically 80-110 °C) and monitor its progress.
- After completion, cool the reaction, quench with water, and extract with an organic solvent.
- Dry the combined organic layers and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the 2-amino-4-bromopyridine derivative.



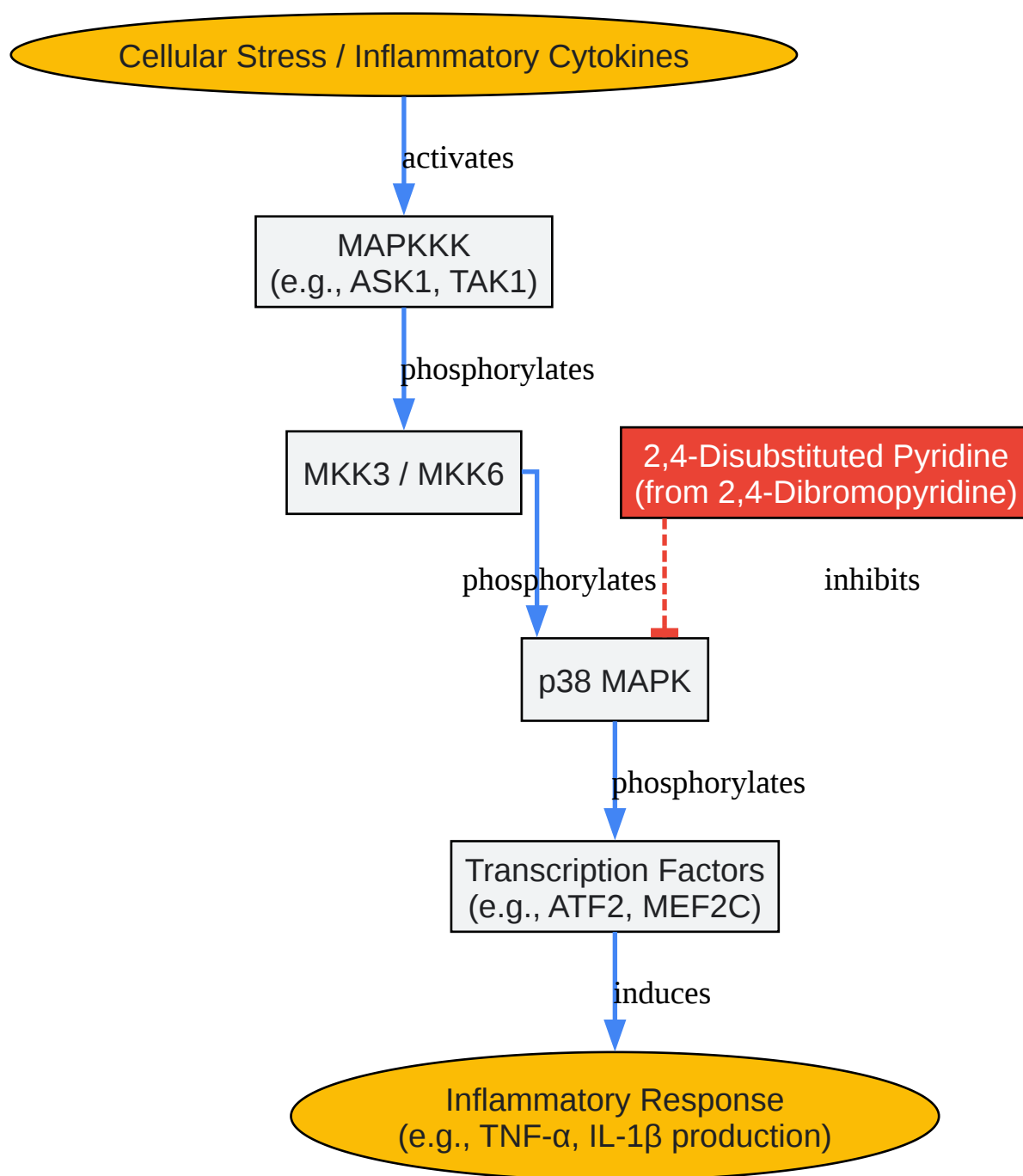
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General workflow for the Buchwald-Hartwig amination of **2,4-Dibromopyridine**.

Application in Kinase Inhibitor Synthesis

The pyridine core is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. While specific examples of p38 MAPK inhibitors synthesized directly from **2,4-dibromopyridine** were not found in the literature search, this starting material is a key precursor for 2,4-disubstituted pyridines, a class of compounds known to exhibit kinase inhibitory activity. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.

The general p38 MAPK signaling cascade is initiated by cellular stresses and inflammatory cytokines, leading to the activation of a kinase cascade that ultimately activates p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, resulting in the production of pro-inflammatory cytokines like TNF- α and IL-1 β .



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The p38 MAPK signaling pathway and potential inhibition by 2,4-disubstituted pyridines.

Applications in Agricultural Chemistry

In addition to its role in pharmaceuticals, **2,4-dibromopyridine** is also utilized as an intermediate in the synthesis of agrochemicals, including fungicides and herbicides. The

pyridine moiety is present in a number of commercially successful agricultural products. The ability to introduce diverse functional groups onto the **2,4-dibromopyridine** scaffold allows for the generation of novel compounds with potential pesticidal activity.

Safety and Handling

2,4-Dibromopyridine is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard	Description	Reference(s)
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled.	[5]
Skin Corrosion/Irritation	Causes skin irritation.	[5]
Eye Damage/Irritation	Causes serious eye irritation.	[5]
Specific Target Organ Toxicity	May cause respiratory irritation.	[5]

Handling Recommendations:

- Work in a well-ventilated area, preferably in a chemical fume hood.[5]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
- Avoid breathing dust, vapor, mist, or gas.[5]
- Do not get in eyes, on skin, or on clothing.[5]
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in the dark.

Conclusion

2,4-Dibromopyridine is a key synthetic intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its value lies in the differential reactivity of its two bromine substituents, which enables regioselective functionalization through modern cross-coupling methodologies. This guide has provided an in-depth overview of its properties, synthesis, reactivity, and handling, highlighting its importance for researchers and scientists in the field of organic synthesis and drug discovery. The continued exploration of the reactivity of **2,4-dibromopyridine** is expected to lead to the discovery of novel and potent bioactive molecules.

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